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molecular formula C10H11N5O B8427783 3-Carbamoyl-6-(3,5-dimethyl-1-pyrazolyl)-pyridazine

3-Carbamoyl-6-(3,5-dimethyl-1-pyrazolyl)-pyridazine

Cat. No. B8427783
M. Wt: 217.23 g/mol
InChI Key: YMJUWYXRAWPDCO-UHFFFAOYSA-N
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Patent
US04224325

Procedure details

A mixture of 1.53 g (0.01 moles) of 3-carbamoyl-6-pyridazinyl-hydrazine, 1.1 g (0.011 moles) of acetylacetone and 15 ml ethanol is heated to reflux under stirring for 3 hours. After cooling the separated crystals are filtered, washed with ethanol and dried. Yield: 2.05 g (95%); m.p.: 256°-257° C.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[N:5]=[N:6][C:7]([NH:10][NH2:11])=[CH:8][CH:9]=1)(=[O:3])[NH2:2].[C:12]([CH2:15][C:16](=O)[CH3:17])(=O)[CH3:13]>C(O)C>[C:1]([C:4]1[N:5]=[N:6][C:7]([N:10]2[C:16]([CH3:17])=[CH:15][C:12]([CH3:13])=[N:11]2)=[CH:8][CH:9]=1)(=[O:3])[NH2:2]

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
C(N)(=O)C=1N=NC(=CC1)NN
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the separated crystals
FILTRATION
Type
FILTRATION
Details
are filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(N)(=O)C=1N=NC(=CC1)N1N=C(C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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